molecular formula C7H7N3S B8716006 2-(1H-imidazol-1-yl)thiophen-3-amine

2-(1H-imidazol-1-yl)thiophen-3-amine

Cat. No.: B8716006
M. Wt: 165.22 g/mol
InChI Key: USRFMKWNPLCINM-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)thiophen-3-amine is a specialized chemical building block incorporating imidazole and thiophene heterocycles, designed for advanced medicinal chemistry and drug discovery research. The imidazole moiety is a privileged structure in pharmaceutical agents, renowned for its ability to interact with a wide range of biological targets . This ring system is a key pharmacophore in several clinically used drugs and is the subject of extensive research for developing new anticancer therapies due to its potential to interact with targets like DNA, VEGF, and various enzymes . Furthermore, imidazole-based compounds show significant promise in creating supramolecular complexes for applications in bio-imaging and as pathological probes, leveraging their favorable binding properties . The structural fusion of imidazole with other heterocycles, such as thiophene, is a recognized strategy in chemical research to develop novel bioactive molecules. Such hybrid structures are investigated for their potential to inhibit critical enzymes, with recent studies highlighting similar scaffolds as potential inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anticancer research . This compound serves as a versatile precursor for synthesizing novel Schiff bases and other derivatives, enabling researchers to explore new chemical space and develop next-generation therapeutic candidates .

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

2-imidazol-1-ylthiophen-3-amine

InChI

InChI=1S/C7H7N3S/c8-6-1-4-11-7(6)10-3-2-9-5-10/h1-5H,8H2

InChI Key

USRFMKWNPLCINM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1N)N2C=CN=C2

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2-(1H-imidazol-1-yl)thiophen-3-amine exhibit antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

CompoundMinimum Inhibitory Concentration (MIC) µg/mLActivity Type
Compound A≤ 0.25Anti-MRSA
Compound B4Anti-MRSA
Compound C≤ 0.25Antifungal against C. neoformans

These findings suggest that modifications to the imidazole ring can enhance antibacterial efficacy significantly .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can act as an inhibitor of heme oxygenase-1 (HO-1), which is overexpressed in many tumors and correlates with poor prognosis and chemoresistance.

Case Study : In vitro evaluations indicated that certain derivatives exhibited potent activity against various cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG) cells. Notably, one derivative showed significant inhibition of cell proliferation at low concentrations .

Material Science

In industrial applications, 2-(1H-imidazol-1-yl)thiophen-3-amine is utilized in the development of advanced materials, including polymers and catalysts. Its unique chemical structure allows for the creation of materials with specific properties tailored for particular applications.

Example : The compound has been incorporated into polymer matrices to enhance thermal stability and electrical conductivity, making it suitable for use in electronic devices .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Molecular Formula Key Features Reference
2-(1H-Imidazol-1-yl)thiophen-3-amine C₇H₇N₃S Thiophene core with imidazole (C2) and amine (C3); minimal steric bulk
2-(1H-Imidazol-1-yl)ethylamine C₁₀H₁₃N₃S Ethyl linker between imidazole and thiophene; additional methylamine group
MMV1 (N-[(oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine) C₁₅H₁₆N₆OS₂ Imidazo-thiadiazole fused system; oxane substituent enhances hydrophilicity
MMV3 (6-(5-bromopyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-...) C₁₄H₁₃BrN₆ Bromopyridine and propyl-imidazole substituents; halogenation for stability

Key Observations :

  • Steric and Electronic Profiles : The target compound lacks extended alkyl or aryl substituents present in MMV1 and MMV3, which may reduce steric hindrance but limit solubility compared to MMV1’s oxane group .
  • Biological Potential: MMV1 and MMV3 are explicitly described as inhibitors (e.g., CntA inhibitors), suggesting that imidazole-thiophene hybrids may target microbial enzymes. The target compound’s simpler structure could serve as a scaffold for optimizing such activity .

Preparation Methods

Thiophene Ring Formation via Active Methylene Intermediates

A validated approach involves constructing the thiophene core from active methylene precursors. For example, 2-(1H-benzo[d]imidazol-2-yl)acetonitrile reacts with α-halocarbonyl compounds in dimethylformamide (DMF) under basic conditions (KOH) to yield thiophene derivatives. Adapting this method, malononitrile or ethyl cyanoacetate could serve as the active methylene component, reacting with a halogenated imidazole precursor to form the thiophene-imidazole scaffold.

Key Reaction Conditions

  • Solvent: DMF or 1,4-dioxane

  • Base: Potassium hydroxide (KOH)

  • Temperature: Room temperature to 120°C

  • Yield Range: 55–93% (depending on substituents)

This method benefits from operational simplicity but requires careful control of stoichiometry to avoid polymerization byproducts.

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium-Catalyzed C–N Bond Formation

The palladium-catalyzed amination of halogenated heterocycles, as demonstrated for bromoimidazoles, offers a viable route to install the imidazole group onto a pre-formed thiophene ring. Using Pd-P4/L4 (1–2 mol%) with lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (THF), aryl amines couple efficiently with bromothiophenes at room temperature.

Optimized Protocol for Imidazole Coupling

  • Substrate: 2-Bromo-3-aminothiophene

  • Catalyst System: Pd-P4 (2 mol%), L4 ligand (2 mol%)

  • Base: LHMDS (2.2 equiv)

  • Solvent: THF

  • Yield: 85–87%

This method excels in regioselectivity and functional group tolerance, accommodating electron-withdrawing and donating substituents.

Sonogashira Coupling for Alkyne Intermediates

Propargylic ureas, as described in intramolecular hydroamidation reactions, can be adapted for intermolecular coupling. By reacting 2-ethynyl-3-aminothiophene with imidazole-containing isocyanates under BEMP catalysis (5 mol% in CH₃CN), the imidazole-thiophene linkage forms at 40°C within 1 hour.

Advantages:

  • Rapid reaction times (~1 hour)

  • No requirement for inert atmospheres

  • Quantitative yields achievable

Direct Amination Techniques

Electrophilic Amination of Thiophene-Imidazole Intermediates

Introducing the amine group at the 3-position of thiophene can be achieved via nitration followed by reduction. For instance, 2-(1H-imidazol-1-yl)thiophen-3-nitro undergoes hydrogenation (H₂/Pd-C) in ethanol to yield the target amine. This method mirrors the hydrogenation step in the synthesis of N-(3-aminopropyl)imidazole.

Critical Parameters

  • Catalyst: Raney nickel or palladium on carbon

  • Pressure: 1–3 atm H₂

  • Yield: 70–90%

Buchwald-Hartwig Amination

For substrates bearing halogen atoms at the 3-position, Pd-catalyzed coupling with ammonia equivalents (e.g., benzophenone imine) enables direct amination. After coupling, acidic hydrolysis releases the free amine. This method avoids protective groups and achieves high atom economy.

Comparative Analysis of Methodologies

Method Conditions Yield Advantages Limitations
Cyclization DMF/KOH, 120°C55–93%Simple setup, scalableLimited to specific precursors
Pd-Catalyzed Coupling Pd-P4/L4, THF, rt85–87%High regioselectivity, mild conditionsCostly catalysts
Direct Amination H₂/Pd-C, EtOH, 3 atm70–90%No protective groups neededRequires nitro intermediate

Q & A

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Catalysis : Pd-mediated cross-coupling for regioselective thiophene functionalization .
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions during imidazole-thiophene coupling .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)TimeKey ConditionsReference
Traditional reflux65–706–8 hDMF, K₂CO₃, 80°C
Microwave-assisted80–8515 minDMF, MW (300 W), 100°C

Which spectroscopic and crystallographic methods are most effective for characterizing 2-(1H-imidazol-1-yl)thiophen-3-amine?

Q. Basic Research Focus

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for thiophene (δ 6.8–7.2 ppm) and imidazole (δ 7.5–8.0 ppm). Discrepancies in aromatic proton splitting indicate rotational barriers .
    • IR : Confirm N–H stretching (3200–3400 cm⁻¹) and C=N/C–S bonds (1600–1650 cm⁻¹) .
  • Crystallography :
    • X-ray diffraction : Resolve molecular packing and hydrogen-bonding networks. Use SHELXL for refinement, especially for twinned crystals or high-resolution data .
    • Twinning analysis : SHELXD/SHELXE pipelines robustly handle pseudo-merohedral twinning common in heterocyclic compounds .

How do structural modifications influence the antifungal activity of 2-(1H-imidazol-1-yl)thiophen-3-amine?

Advanced Research Focus
Key SAR insights from analogous compounds:

  • Aromatic substituents : Biphenyl esters enhance activity against Candida spp. by improving CYP51 binding (IC₅₀ = 0.8 µM vs. 5.2 µM for unsubstituted derivatives) .
  • Halogenation : 4-Chloro substitution on the phenyl ring increases logP (hydrophobicity), boosting membrane penetration .
  • Stereochemistry : (S)-enantiomers show 3–5× higher activity than (R)-isomers due to optimized steric fit in fungal CYP51 .

Q. Table 2: Antifungal Activity of Derivatives

SubstituentTarget Enzyme (IC₅₀, µM)Candida albicans MIC (µg/mL)Reference
Biphenyl ester0.81.2
4-Chlorophenyl1.52.8
Unsubstituted5.212.4

What computational methods are used to model interactions between 2-(1H-imidazol-1-yl)thiophen-3-amine and biological targets?

Q. Advanced Research Focus

  • Docking studies : AutoDock Vina or Schrödinger Suite to predict binding poses in CYP51. Key interactions:
    • Imidazole N3 coordinates heme iron (distance ~2.1 Å) .
    • Thiophene π-stacking with Phe228 in C. albicans CYP51 .
  • DFT calculations : B3LYP/SDD models optimize geometry and electronic properties. Dihedral angles (e.g., C1-C2-C3 = 121.4°) correlate with steric hindrance in enzyme pockets .

How can contradictions in biological activity data across studies be resolved?

Advanced Research Focus
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., CLSI M27 for antifungal testing) .
  • Crystal polymorphism : Use PXRD to verify phase purity; polymorphs alter solubility and bioavailability .
  • Data normalization : Report activity relative to positive controls (e.g., fluconazole) and account for cytotoxicity (e.g., U937 cell assays) .

What strategies exist for improving the selectivity and reducing off-target toxicity of 2-(1H-imidazol-1-yl)thiophen-3-amine derivatives?

Q. Advanced Research Focus

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to reduce hepatic toxicity .
  • Targeted delivery : Conjugate with PEGylated nanoparticles to enhance fungal cell uptake .
  • Selectivity screening : Compare inhibitory activity against human CYP3A4 vs. fungal CYP51 to minimize drug-drug interactions .

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